molecular formula C12H14BrFO3 B6310764 t-Butyl-propanoic acid (2-bromo-4-fluorophenoxymethyl) ester CAS No. 2088942-60-1

t-Butyl-propanoic acid (2-bromo-4-fluorophenoxymethyl) ester

Cat. No.: B6310764
CAS No.: 2088942-60-1
M. Wt: 305.14 g/mol
InChI Key: VFLMOIAPSBAYCN-UHFFFAOYSA-N
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Description

t-Butyl-propanoic acid (2-bromo-4-fluorophenoxymethyl) ester is a versatile chemical compound with a unique structure that finds applications in various scientific fields. This compound is known for its utility in drug synthesis, polymer chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Butyl-propanoic acid (2-bromo-4-fluorophenoxymethyl) ester typically involves the esterification of t-Butyl-propanoic acid with 2-bromo-4-fluorophenoxymethyl alcohol. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

t-Butyl-propanoic acid (2-bromo-4-fluorophenoxymethyl) ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The ester group can be oxidized to form corresponding acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (base or acid catalysts).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products

    Substitution: Amino or thiol derivatives.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

Scientific Research Applications

t-Butyl-propanoic acid (2-bromo-4-fluorophenoxymethyl) ester is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Applied in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of t-Butyl-propanoic acid (2-bromo-4-fluorophenoxymethyl) ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active carboxylic acids, which can then interact with biological targets such as enzymes or receptors. The bromine and fluorine atoms in the compound may also contribute to its reactivity and binding affinity with target molecules .

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 2-bromo-, butyl ester: Similar in structure but lacks the fluorophenoxymethyl group, which may affect its reactivity and applications.

    Other esters of t-Butyl-propanoic acid: Varying substituents on the ester group can lead to differences in chemical behavior and applications.

Uniqueness

The combination of these functional groups makes it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(2-bromo-4-fluorophenoxy)methyl 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrFO3/c1-12(2,3)11(15)17-7-16-10-5-4-8(14)6-9(10)13/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLMOIAPSBAYCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCOC1=C(C=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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